molecular formula C21H18FN3O2S B2573649 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 450347-28-1

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2573649
CAS RN: 450347-28-1
M. Wt: 395.45
InChI Key: MIIKVUYNCBPAJU-UHFFFAOYSA-N
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, also known as FITM, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a selective agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose homeostasis and insulin secretion.

Scientific Research Applications

Pharmacological Evaluation

A series of (indol-3-yl)alkylamides, including compounds related to the one , were synthesized and evaluated for their analgesic activity. Specifically, compounds 24 and 25, which bear benzyl or 4-fluorobenzyl moieties in the 1-position of the indole ring, exhibited promising analgesic properties, being as potent as reference drugs like flupirtine, ibuprofen, and diclofenac (Fouchard et al., 2001).

Conformational Analysis

Benznidazole, a related compound, has a conformation that can be described in terms of the orientation of various planar fragments, including an imidazol group, a benzyl group, and an acetamide fragment. Its crystal packing is enhanced by a network of intermolecular hydrogen bonds (Benznidazole, 2018).

Photovoltaic Efficiency Modeling

Certain benzothiazolinone acetamide analogs, similar to the chemical , have been investigated for their photochemical and thermochemical properties. These compounds, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, are evaluated for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Antiallergic Potential

A study on N-(pyridin-4-yl)-(indol-3-yl)acetamides highlighted their potential as antiallergic agents. These compounds were synthesized to explore their antiallergic potency, with variations in the indole substituents and alkanoic chain length. Notably, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was identified as particularly potent in antiallergic assays (Menciu et al., 1999).

Anticonvulsant Activities

Research on benzothiazole derivatives, similar to the compound , revealed their anticonvulsant activity. Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide demonstrated potent effects in tests for seizures, showcasing their potential as anticonvulsant agents (Liu et al., 2016).

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-14-9-20(24-27-14)23-21(26)13-28-19-12-25(18-8-3-2-7-17(18)19)11-15-5-4-6-16(22)10-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIKVUYNCBPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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